molecular formula C15H22O B14014057 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one

1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one

Cat. No.: B14014057
M. Wt: 218.33 g/mol
InChI Key: CESATEXQMONATC-UHTWSYAYSA-N
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Description

1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one is a guaian-type sesquiterpene, a class of naturally occurring organic compounds. This compound was isolated from the powdered roots of Wikstroemia indica, a plant known for its medicinal properties . Sesquiterpenes like this compound are known for their diverse biological activities, making them of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one can be isolated from natural sources such as the roots of Wikstroemia indica using methanol extraction . The powdered roots are subjected to methanol extraction, followed by chromatographic separation to isolate the compound. The structure of the compound is confirmed through spectral data analysis, including NMR and mass spectrometry .

Industrial Production Methods: Currently, there is limited information on the industrial production methods for this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production.

Chemical Reactions Analysis

Types of Reactions: 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells. It interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of tumor cell growth .

Comparison with Similar Compounds

1alpha,7alpha,10alphaH-Guaia-4,11-dien-3-one is unique compared to other similar guaian-type sesquiterpenes due to its specific structural features and biological activities. Similar compounds include oleodaphnal and other guaian-type sesquiterpenes isolated from Wikstroemia indica

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5R,8S,8aS)-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)14(13)7-12/h10,12-13H,1,5-8H2,2-4H3/t10-,12+,13-/m0/s1

InChI Key

CESATEXQMONATC-UHTWSYAYSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C

Canonical SMILES

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C

Origin of Product

United States

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